1-(3-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-5-11(13)15(14-8)7-9-3-2-4-10(12)6-9/h2-6H,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBNPHUEALDMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclocondensation
A widely adopted route involves reacting ethyl acetoacetate with hydrazine hydrate in ethanol under reflux (4–6 hours), yielding 3-methyl-1H-pyrazol-5(4H)-one as a key intermediate. This method achieves ~89% yield, with the product characterized by IR (υ = 1650 cm⁻¹, C=O stretch) and ¹H-NMR (δ 2.07 ppm, methyl singlet).
Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ethyl acetoacetate | 25 mmol | Ethanol | Reflux | 6 hr | 89% |
| Hydrazine hydrate | 30 mmol |
N-Alkylation with 3-Fluorobenzyl Groups
Introducing the 3-fluorobenzyl substituent occurs via nucleophilic substitution or Mitsunobu reactions.
Nucleophilic Substitution
The intermediate 3-methyl-1H-pyrazol-5-amine undergoes alkylation with 3-fluorobenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. Optimal conditions include:
Optimized Parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of aromatic reactants |
| Base | K₂CO₃ | Facilitates deprotonation of pyrazole NH |
| Temperature | 80–90°C | Balances reaction rate vs. side reactions |
| Reaction Time | 12–18 hours | Ensures complete substitution |
This method typically yields 68–75% product, with purity >95% after recrystallization.
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
Recent advances employ Suzuki-Miyaura coupling to attach pre-functionalized benzyl groups. For example, 3-fluorophenylboronic acid reacts with 3-methyl-5-aminopyrazole bromide using Pd(PPh₃)₄ catalyst.
Comparative Efficiency:
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Nucleophilic Alkylation | 75 | 95 | 18 hr |
| Suzuki Coupling | 82 | 98 | 6 hr |
While cross-coupling offers higher yields, its cost-effectiveness for large-scale production remains debated.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems enhances reproducibility and reduces reaction times. A prototype setup achieved 87% yield in 45 minutes by maintaining precise temperature control (85±1°C) and turbulent flow regimes.
Scale-Up Challenges:
- Exothermic Risks: Alkylation steps require careful thermal management to prevent runaway reactions.
- Byproduct Formation: Over-alkylation at the pyrazole N2 position is mitigated using stoichiometric benzyl halide ratios.
Purification and Characterization
Chromatographic Techniques
Final products are purified via flash chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures.
Analytical Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂FN₃ | |
| Molecular Weight | 205.23 g/mol | |
| ¹H-NMR (DMSO-d₆) | δ 2.32 (s, CH₃), 5.21 (s, CH₂) | |
| HPLC Purity | ≥99% (254 nm) |
Emerging Methodologies
Photocatalytic Alkylation
Visible-light-mediated C–N bond formation using Ru(bpy)₃²⁺ catalyst demonstrates potential for room-temperature synthesis, though yields remain suboptimal (52%).
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the N1 Position
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
Key Findings :
- Fluorine’s Role : Fluorinated pyrazoles (e.g., ) are often prioritized in drug discovery for their improved metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Heterocyclic Modifications: Compounds with fused heterocycles (e.g., thieno[3,2-d]pyrimidine in ) show enhanced activity due to π-π stacking interactions, but this is absent in the target compound.
Biological Activity
1-(3-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C11H12FN3
- Molar Mass : 205.23 g/mol
- Density : 1.22 g/cm³ (predicted)
- Boiling Point : 369.7 °C (predicted)
- pKa : 4.32 (predicted)
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction of 3-fluorobenzyl chloride with 3-methyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that the presence of the fluorobenzyl group may enhance its interaction with microbial targets .
Anticancer Activity
The anticancer potential of this compound is particularly compelling. In vitro studies have demonstrated its efficacy against several human cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma). The compound's structure allows it to modulate key signaling pathways involved in cancer cell proliferation and survival .
The mechanism by which this compound exerts its biological effects is thought to involve its binding affinity to specific enzymes and receptors. The fluorobenzyl moiety enhances the compound's stability and interaction with biological targets, potentially influencing pathways related to cell growth and apoptosis .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine | Fluorine at position 2 | Moderate antimicrobial effects |
| 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine | Fluorine at position 4 | Anticancer activity similar to CA-4 |
| 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | Chlorine instead of fluorine | Lower potency compared to fluorinated analogs |
This table illustrates how variations in substituent positions can significantly affect biological activity, with this compound showing enhanced properties due to the strategic placement of fluorine.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Antiproliferative Studies : A study evaluating various pyrazole compounds found that those with specific substitutions exhibited IC50 values ranging from 0.076 to 0.12 μM against cancer cell lines, indicating strong antiproliferative effects .
- Structure–Activity Relationship (SAR) : Research has demonstrated that modifications at different positions on the pyrazole ring can lead to significant changes in potency, with certain configurations yielding more effective compounds against cancer cells .
Q & A
Q. What are the standard synthetic routes for 1-(3-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine?
The compound is typically synthesized via multi-step reactions involving cyclization and alkylation . A common approach starts with substituted phenyl hydrazines and carbonyl compounds, followed by fluorobenzyl group introduction. For example, alkylation of pyrazole precursors with 3-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a key step. Reaction optimization for regioselectivity is critical due to competing substitution pathways .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
1H/13C NMR (to confirm substituent positions and purity), FT-IR (to identify amine and aromatic C-F stretches), and LC-MS (for molecular weight validation) are essential. High-resolution mass spectrometry (HRMS) and X-ray crystallography (using programs like SHELXL for refinement) provide definitive structural confirmation. Chromatographic purification via flash column chromatography or HPLC ensures purity .
Q. What in vitro assays are used to screen its biological activity?
Initial screens include enzyme inhibition assays (e.g., kinase or protease targets), cell viability assays (MTT or CellTiter-Glo®), and binding affinity studies (surface plasmon resonance or fluorescence polarization). Pharmacokinetic parameters like metabolic stability are assessed using liver microsomes, while cytotoxicity is tested in HEK293 or HepG2 cell lines .
Q. How are environmental degradation pathways studied for this compound?
Simulated environmental conditions (e.g., UV exposure, hydrolysis at varying pH) are applied, followed by GC-MS or HPLC-MS to identify breakdown products. Ecotoxicity is evaluated using models like Daphnia magna or algal growth inhibition tests .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scalable production?
Continuous flow synthesis reduces reaction times and improves consistency. Solvent optimization (e.g., switching from DMF to acetonitrile) minimizes side reactions. Advanced purification techniques, such as crystallization under controlled pH or preparative SFC (supercritical fluid chromatography) , enhance purity. Real-time monitoring via in-line FT-IR or Raman spectroscopy aids in process control .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies often arise from differences in assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Conduct dose-response curves under standardized protocols and validate findings using orthogonal assays (e.g., thermal shift assays for target engagement). Cross-reference with structurally similar analogs (e.g., 1-(4-Fluorophenyl)-3-methyl derivatives) to isolate substituent-specific effects .
Q. What computational methods predict binding modes and metabolic stability?
Molecular docking (AutoDock Vina, Glide) models interactions with target proteins, while MD simulations (AMBER, GROMACS) assess binding stability. Quantum mechanical calculations (DFT) predict reactive sites for metabolism. ADMET predictors (e.g., SwissADME) estimate metabolic liabilities like CYP450 interactions .
Q. How to address discrepancies in NMR data for structural confirmation?
Contradictions in NMR peaks may arise from dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR to identify conformational exchange. For ambiguous signals, 2D NMR techniques (HSQC, HMBC) clarify connectivity. If crystallography data is unavailable, compare experimental shifts with computed spectra (e.g., using ACD/Labs or Gaussian) .
Q. What strategies improve metabolic stability without compromising activity?
Bioisosteric replacement of labile groups (e.g., replacing methyl with cyclopropyl) or deuterium incorporation at metabolic hotspots slows degradation. Prodrug approaches (e.g., amine masking with acetyl groups) enhance bioavailability. Validate modifications using in vitro hepatocyte assays and in vivo PK studies .
Q. How to design derivatives for selective target modulation?
Leverage SAR studies by systematically varying substituents on the pyrazole and fluorobenzyl groups. For example, introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position of the benzyl ring may enhance kinase selectivity. Use crystallographic data (if available) to guide rational design toward hydrophobic pockets or hydrogen-bonding residues .
Q. Methodological Emphasis :
- For synthesis, prioritize reproducibility by documenting reaction parameters (temperature, solvent ratios).
- In biological studies, include positive controls (e.g., staurosporine for kinase assays) and validate results across multiple cell lines.
- For environmental studies, adhere to OECD guidelines for ecotoxicity testing to ensure regulatory relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
